![molecular formula C7H5ClN2S B14014185 4-Chloro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B14014185.png)
4-Chloro-2-methylthiazolo[5,4-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methylthiazolo[5,4-c]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-c]pyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylthiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ringThe reaction conditions often involve the use of hydrazonoyl halides as precursors, with ethanol and triethylamine as solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylthiazolo[5,4-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[5,4-c]pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-methylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Industry: The compound can be used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylthiazolo[5,4-c]pyridine involves its interaction with various molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and thereby modulating the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine . This modulation can lead to various therapeutic effects, including improved cognitive function and reduced inflammation.
Comparison with Similar Compounds
4-Chloro-2-methylthiazolo[5,4-c]pyridine can be compared with other thiazolo[5,4-c]pyridine derivatives, such as:
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound also exhibits significant biological activities but differs in its substitution pattern and specific applications.
Thiazolo[4,5-b]pyridines: These compounds have a different fusion pattern of the thiazole and pyridine rings and exhibit a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and antitumor properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
4-chloro-2-methyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-5-2-3-9-7(8)6(5)11-4/h2-3H,1H3 |
InChI Key |
XNHHOPGBZANJHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine](/img/structure/B14014110.png)
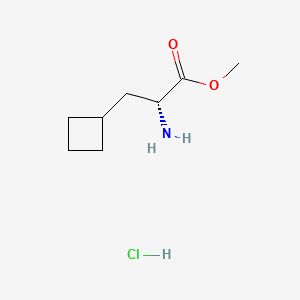
![(5S,8R,9S,10S,13S,14S,17S)-17-((Tert-butyldimethylsilyl)oxy)-10,13-dimethyltetradecahydro-1H-cyclopenta[A]phenanthren-3(2H)-one](/img/structure/B14014124.png)
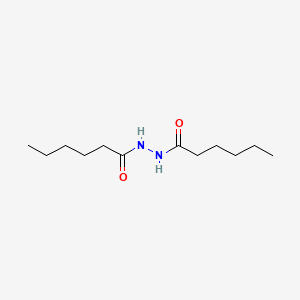




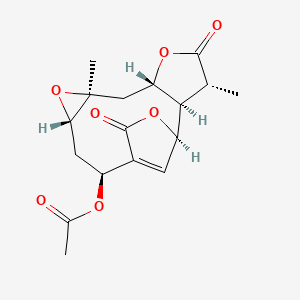
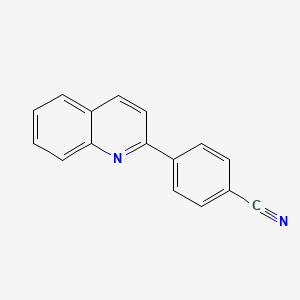
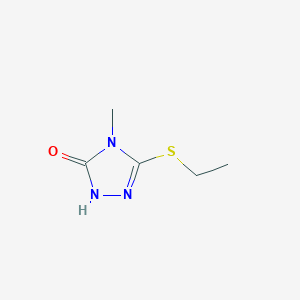
![Ethyl 2-[(4-chlorophenyl)carbamoylamino]oxypropanoate](/img/structure/B14014186.png)

![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
